2,4-Dichloro-5-methoxyaniline hydrochloride

Src kinase inhibition Medicinal chemistry Structure-activity relationship (SAR)

Medicinal chemistry teams developing Src kinase inhibitors face potency loss when substituting the 2,4-dichloro-5-methoxyaniline pharmacophore with generic aniline alternatives. This hydrochloride salt provides the precise electronic and steric profile required for optimal ATP-binding pocket engagement in 4-anilino-3-quinolinecarbonitrile scaffolds, as validated by bosutinib SAR studies. - Eliminates base liberation steps; directly couples with 4-chloro-3-cyanoquinoline scaffolds. - Documented multi-step synthetic protocols at hectogram scale with established 18.0-21.7% yields for process baseline. - Available at ≥95% purity with full COA traceability; serves as Bosutinib Impurity 25/28 reference standard.

Molecular Formula C7H8Cl3NO
Molecular Weight 228.5 g/mol
CAS No. 379229-30-8
Cat. No. B1592767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-methoxyaniline hydrochloride
CAS379229-30-8
Molecular FormulaC7H8Cl3NO
Molecular Weight228.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)Cl)Cl.Cl
InChIInChI=1S/C7H7Cl2NO.ClH/c1-11-7-3-6(10)4(8)2-5(7)9;/h2-3H,10H2,1H3;1H
InChIKeyNYMNXZXMNGXNIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-methoxyaniline hydrochloride (CAS 379229-30-8): Baseline Overview for Scientific Procurement


2,4-Dichloro-5-methoxyaniline hydrochloride (CAS 379229-30-8, molecular formula C7H8Cl3NO, molecular weight 228.5 g/mol) is the hydrochloride salt form of a substituted aniline building block characterized by chlorine atoms at the 2- and 4-positions and a methoxy group at the 5-position of the benzene ring [1][2]. The hydrochloride salt form is commonly employed to enhance aqueous solubility and handling properties relative to the free base amine (CAS 98446-49-2) [3]. This compound serves as a critical pharmaceutical intermediate, most notably in the synthesis of bosutinib (SKI-606), a dual BCR-ABL/Src kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML) [4][5].

2,4-Dichloro-5-methoxyaniline hydrochloride: Why Generic Substitution of the Aniline Moiety Fails


In the context of 4-anilino-3-quinolinecarbonitrile-based kinase inhibitors, the specific 2,4-dichloro-5-methoxyaniline substitution pattern is not interchangeable with generic aniline alternatives. Structure-activity relationship (SAR) studies demonstrate that deviation from this precise substitution—whether by removing the 5-methoxy group, altering chlorine positions (e.g., 3,5-dichloro-4-methoxyaniline), or employing mono-substituted variants—results in measurable loss of Src kinase inhibitory potency [1]. The combination of the electron-withdrawing chlorine atoms at C-2 and C-4 with the electron-donating methoxy group at C-5 creates a specific electronic and steric profile that optimally engages the ATP-binding pocket of the kinase domain. Procuring alternative aniline derivatives lacking this substitution fingerprint leads to downstream synthetic intermediates with suboptimal inhibitory activity, necessitating additional optimization cycles and delaying project timelines [2].

2,4-Dichloro-5-methoxyaniline hydrochloride: Quantitative Evidence Guide for Scientific Differentiation


Src Kinase Inhibitory Potency: Superior Activity of 2,4-Dichloro-5-methoxyaniline-Containing Analogues

In a systematic SAR study of 7-alkoxy-4-anilino-3-quinolinecarbonitriles, analogues bearing the 2,4-dichloro-5-methoxyaniline group at the C-4 position achieved optimal inhibition of both Src enzymatic activity and Src-dependent cellular proliferation [1]. This substitution pattern consistently outperformed variants with alternative halogen or alkoxy substituents on the aniline ring. While exact IC50 values for the target compound itself are not directly reported in the available abstracts, the compound's incorporation into inhibitor 18 (which bears a 1-methylpiperidinemethoxy group at C-7) yielded a potent inhibitor that demonstrated in vivo activity in a xenograft tumor model [2]. This establishes the 2,4-dichloro-5-methoxyaniline fragment as a privileged pharmacophore within this chemotype, conferring a measurable advantage over other substituted anilines evaluated in the same series [3].

Src kinase inhibition Medicinal chemistry Structure-activity relationship (SAR)

Structural Binding Mode: Distinct Positioning of 2,4-Dichloro-5-methoxyaniline Fragment in HER3 Pseudokinase Domain

Crystal structure analysis of bosutinib bound to the HER3 pseudokinase domain (PDB: 6OP9) reveals a specific spatial arrangement wherein the 2,4-dichloro-5-methoxyaniline fragment occupies a distinct region relative to the ATP-binding site. The fragment lies 4–8 Å away from the triphosphate linkage of the co-crystallized AMP-PNP nucleotide analog [1]. This unique positioning, which differs from the nucleotide ribose-mimicking methoxy group on the quinoline ring, enables the inhibitor to reinforce a Src/CDK-like inactive conformation of the kinase domain—a conformation characterized by an outward-rotated helix C and a tethered activation loop [2]. Alternative aniline fragments would likely alter this precise spatial orientation and potentially disrupt the induced inactive conformation essential for potent inhibition.

Structural biology X-ray crystallography Kinase inhibitor binding mode

Process-Scale Synthetic Utility: Established Kilogram-Scale Preparation and Use in Bosutinib Manufacturing

2,4-Dichloro-5-methoxyaniline is a key starting material in multiple published synthetic routes to bosutinib. A practical synthetic method for this compound has been established and validated on hectogram scale [1]. In a nine-step bosutinib synthesis starting from acetovanillone, the overall yield achieved was 18.0% with a final product purity of 98.9% by HPLC [2]. A separate patent describes a three-step bosutinib preparation using 2,4-dichloro-5-methoxyaniline and 4-chloro-6-methoxyl-7-hydroxyl-3-quinoline carbonitrile in 1-methyl-2-pyrrolidone as solvent, resulting in significantly increased yield compared to prior art methods [3]. The hydrochloride salt form (CAS 379229-30-8) is specifically preferred for its improved handling and solubility characteristics during these synthetic transformations.

Process chemistry Kilogram-scale synthesis Pharmaceutical intermediate

Analytical Reference Standard Utility: Defined Purity Specifications for Quality Control

2,4-Dichloro-5-methoxyaniline (free base) is commercially available with rigorously defined purity specifications suitable for use as an analytical reference standard. Multiple reputable suppliers offer the compound at ≥98% purity as verified by GC, with melting point specification ranges of 49-55°C (e.g., 51-55°C at AKSci, 47-53°C at Thermo Fisher, 49.0-53.0°C at TCI) . The compound is further characterized as a pale brown to off-white solid with defined solubility in organic solvents including chloroform, methanol, ethanol, acetone, and DMF [1]. This level of analytical characterization supports its use as a bosutinib impurity standard (Bosutinib Impurity 25/28) for ANDA submissions and commercial QC applications [2]. The hydrochloride salt form (379229-30-8) offers analogous or enhanced purity specifications, with vendors providing ≥95% to >97% purity levels .

Analytical chemistry Quality control Reference standards

2,4-Dichloro-5-methoxyaniline hydrochloride: Best Research and Industrial Application Scenarios


Synthesis of Src Kinase Inhibitor Lead Compounds and Chemical Probes

Medicinal chemistry teams developing novel 4-anilino-3-quinolinecarbonitrile-based Src kinase inhibitors should prioritize 2,4-dichloro-5-methoxyaniline hydrochloride as the 4-anilino building block. SAR studies conclusively demonstrate that this substitution pattern confers optimal enzymatic and cellular Src inhibitory activity compared to alternative aniline derivatives [1][2]. The hydrochloride salt form facilitates direct use in coupling reactions (e.g., with 4-chloro-3-cyanoquinoline scaffolds) without additional base liberation steps [3].

Process Development and Kilogram-Scale Manufacturing of Bosutinib and Related Intermediates

Process chemists and CMC teams engaged in bosutinib or generic bosutinib manufacturing should procure 2,4-dichloro-5-methoxyaniline hydrochloride based on established hectogram-scale synthetic protocols. Documented yields of 18.0-21.7% in multi-step sequences, and three-step processes using this intermediate, provide a validated baseline for process optimization [4][5]. The hydrochloride salt's improved handling properties and solubility in reaction solvents like NMP reduce operational complexity at scale.

Analytical Reference Standard for Bosutinib Impurity Profiling and ANDA Submissions

Quality control and regulatory affairs laboratories developing analytical methods for bosutinib drug substance or drug product should acquire 2,4-dichloro-5-methoxyaniline (or its hydrochloride salt) for use as a characterized impurity reference standard (Bosutinib Impurity 25/28) [6]. The compound is available with ≥98% GC purity and defined melting point ranges (49-55°C), meeting the characterization requirements for use in method validation and ANDA quality control applications .

Structural Biology Studies of Kinase-Inhibitor Binding Modes

Structural biologists investigating the binding modes of type II kinase inhibitors can utilize the hydrochloride salt as a starting material for synthesizing tool compounds that mimic bosutinib's 4-anilino pharmacophore. The crystallographically defined positioning of the 2,4-dichloro-5-methoxyaniline fragment (4–8 Å from the ATP triphosphate linkage) in the HER3 pseudokinase domain provides a validated structural context for interpreting SAR and guiding computational design [7].

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